6-Chloro-5-(2-chloroethyl)indolin-2-one is a chemical compound with the molecular formula and a molecular weight of 230.09 g/mol. It is categorized as an indolinone derivative, which features an indole structure with an additional chloroethyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly in the development of anticancer agents .
The chemical reactivity of 6-Chloro-5-(2-chloroethyl)indolin-2-one primarily involves electrophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms. It can undergo nucleophilic substitutions where the chloroethyl group can be replaced by various nucleophiles, leading to a range of derivatives. Additionally, it can participate in cyclization reactions that form more complex structures, enhancing its pharmacological profile .
Research indicates that 6-Chloro-5-(2-chloroethyl)indolin-2-one exhibits significant biological activity, particularly as an anticancer agent. Studies have shown that it possesses anti-proliferative properties against various cancer cell lines, making it a candidate for further investigation in cancer therapy . The compound has also been identified as a potential inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting implications for drug-drug interactions .
Several synthesis methods have been reported for 6-Chloro-5-(2-chloroethyl)indolin-2-one:
6-Chloro-5-(2-chloroethyl)indolin-2-one is primarily investigated for its applications in:
Interaction studies have shown that 6-Chloro-5-(2-chloroethyl)indolin-2-one can inhibit specific cytochrome P450 enzymes such as CYP1A2 and CYP2D6. This inhibition suggests that the compound may affect the metabolism of co-administered drugs, necessitating careful consideration in therapeutic contexts . Furthermore, its structural characteristics allow it to interact with various biological targets, enhancing its potential as a multi-target therapeutic agent.
Several compounds share structural similarities with 6-Chloro-5-(2-chloroethyl)indolin-2-one, which can provide insights into its uniqueness and potential applications:
| Compound Name | Similarity | Notable Features |
|---|---|---|
| 5-(2-Chloroethyl)indolin-2-one | 0.96 | Lacks additional chlorine at position 6 |
| (Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one | 0.83 | Contains a pyrrole moiety enhancing biological activity |
| 5-Bromoindolin-2-one | 0.82 | Bromine substituent may alter reactivity and activity |
| 6-Bromo-5-(2-chloroethyl)indolin-2-one | 0.81 | Similar structure but with bromine instead of chlorine |
The unique combination of the chloroethyl and chloro substituents in 6-Chloro-5-(2-chloroethyl)indolin-2-one enhances its solubility and bioavailability compared to similar compounds, making it a subject of interest in pharmacological research .
The compound emerged as a key intermediate during the development of ziprasidone, a serotonin-dopamine antagonist used for schizophrenia and bipolar disorder. Early synthesis routes involved multi-step processes with hazardous intermediates, prompting the development of optimized methods. A breakthrough one-pot synthesis was reported in 2009, eliminating the need for isolating toxic precursors by employing sodium borohydride and triethylsilyl hydride. This method improved safety and scalability, underscoring its importance in pharmaceutical manufacturing.
The indolin-2-one scaffold is renowned for its versatility in drug design. Its bicyclic structure enables:
Traditional synthetic routes for 6-chloro-5-(2-chloroethyl)indolin-2-one often involve catalytic hydrogenation of substituted indoles followed by cyclization and chlorination steps. The hydrogenation of indole derivatives to indolines represents a critical transformation, as seen in the use of platinum on carbon (Pt/C) catalysts activated by p-toluenesulfonic acid (p-TsOH) in aqueous media [2]. This method selectively reduces the indole’s 2,3-double bond while maintaining the integrity of other functional groups, achieving yields exceeding 90% under mild conditions (room temperature, 1–3 bar H₂) [2].
Cyclization strategies frequently employ radical-mediated pathways. For example, visible light-induced intramolecular radical cyclization of o-iodophenylacrylamides using iridium-based photocatalysts has been reported to form indolin-2-one scaffolds [3]. This method operates under mild conditions (visible light, room temperature) and avoids harsh reagents, making it suitable for sensitive intermediates. Chlorination steps typically utilize tert-butyl hypochlorite (tBuOCl), which acts as both an oxidizing and chlorinating agent to introduce chlorine atoms at the 5- and 6-positions of the indolinone core [4].
Table 1: Comparison of Traditional Hydrogenation Conditions
| Catalyst | Acid Additive | Solvent | Temperature | Pressure (bar) | Yield (%) |
|---|---|---|---|---|---|
| Pt/C | p-TsOH | H₂O | 25°C | 1–3 | 92 |
| Pd/C | HCl | EtOH | 50°C | 5 | 78 |
Recent advancements emphasize green chemistry principles, particularly the use of aqueous media to enhance sustainability. The Pt/C-p-TsOH system exemplifies this approach, where water acts as a solvent and stabilizer for protonated indole intermediates, preventing polymerization and enabling efficient hydrogenation [2]. The heterogeneous nature of Pt/C facilitates easy catalyst recovery, with studies showing consistent activity over five reuse cycles [2].
Transfer hydrogenation methods using formic acid as a hydrogen donor have also been explored, though they require higher temperatures (80–100°C) and exhibit lower selectivity compared to direct H₂-based systems [2]. The aqueous environment additionally simplifies product isolation, as indoline derivatives often precipitate directly from the reaction mixture.
The synthesis of 6-chloro-5-(2-chloroethyl)indolin-2-one relies on optimized intermediates such as 5-(2-chloroethyl)indolin-2-one. A patented route involves nitration of phenylacetic acid followed by tin-mediated reduction to yield aminophenylacetic acid derivatives, which undergo cyclization and chlorination [5]. Key optimizations include:
Table 2: Intermediate Optimization Parameters
| Step | Reagent | Temperature | Yield Improvement (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 15 |
| Reduction | Zn/HOAc | 60°C | 20 |
Scaling up indolinone synthesis presents challenges in catalyst efficiency, byproduct management, and cost control. Industrial adaptations of the Pt/C-p-TsOH system address these issues through:
Economic analyses highlight the viability of these methods, with bulk production costs reduced by 30% compared to batch processes [5].
The structural and electronic properties of 6-chloro-5-(2-chloroethyl)indolin-2-one have been extensively investigated using density functional theory approaches, predominantly employing the B3LYP hybrid functional with various basis sets ranging from 6-31G(d,p) to 6-311G(d,p) [1] [2] [3]. These computational studies provide fundamental insights into the molecular geometry, electronic structure, and reactivity parameters of this halogenated indolin-2-one derivative.
The optimized molecular geometry reveals that the compound adopts a nearly planar conformation with a dihedral angle of approximately 2-5° between the indolin-2-one ring system and the chloroethyl substituent [4] [5]. The planarity is maintained through the extended conjugation within the indolin-2-one core, with the chloroethyl chain exhibiting rotational flexibility around the C-C bond. Bond length analysis demonstrates typical values for C-Cl bonds (1.78-1.80 Å), C-N bonds (1.35-1.38 Å), and the characteristic C=O bond (1.22-1.24 Å) within the lactam ring [2] [3].
The frontier molecular orbital analysis reveals significant delocalization of both the highest occupied molecular orbital and lowest unoccupied molecular orbital across the indolin-2-one framework [6]. The calculated energy gap between these orbitals provides insights into the electronic reactivity, with values typically ranging from 4.2 to 4.8 eV depending on the basis set employed. The presence of chlorine substituents notably affects the orbital distribution, with the chlorine atoms at position 6 and the chloroethyl chain contributing to both bonding and antibonding molecular orbitals [1] [6].
Molecular docking investigations have been conducted to evaluate the binding affinity and interaction patterns of 6-chloro-5-(2-chloroethyl)indolin-2-one with various protein targets [7] [8] [9]. These studies employ both rigid and flexible docking protocols to assess the compound's potential as a bioactive molecule.
The docking studies reveal that the compound exhibits favorable binding interactions with multiple receptor sites, particularly those containing aromatic residues and backbone carbonyl groups [7] [8]. The indolin-2-one core demonstrates significant π-π stacking interactions with aromatic amino acid residues, while the chlorine substituents participate in halogen bonding interactions with electron-rich atoms in the protein binding sites.
Quantitative structure-activity relationship modeling based on docking scores indicates that the compound's binding affinity is primarily influenced by its lipophilicity (LogP = 2.82), polar surface area (29.1 Ų), and the presence of halogen bonding donors [9] [10]. The molecular docking studies also suggest that structural modifications at the chloroethyl chain can significantly impact binding affinity, with longer alkyl chains generally showing enhanced hydrophobic interactions.
The two chlorine atoms in 6-chloro-5-(2-chloroethyl)indolin-2-one serve as potent halogen bonding donors, capable of forming directional non-covalent interactions with electron-rich acceptors [11] [12] [13]. The chlorine atom at position 6 of the indolin-2-one ring exhibits a pronounced σ-hole with an electrostatic potential of approximately +15 to +20 kcal/mol, making it an effective halogen bonding donor [11] [13].
Crystallographic analysis of related compounds reveals that Cl···O halogen bonds occur with distances ranging from 2.9 to 3.3 Å, significantly shorter than the sum of van der Waals radii (3.27 Å) [4] [5] [14]. The optimal geometry for these interactions involves C-Cl···O angles of 160-180°, consistent with the directional nature of halogen bonding arising from the σ-hole concept [11] [13].
The chloroethyl substituent provides additional halogen bonding capability through its terminal chlorine atom. This positioning allows for the formation of both intramolecular and intermolecular halogen bonds, with the flexibility of the ethyl chain enabling optimal geometric arrangements for maximizing interaction strength [4] [5]. Computational studies indicate that halogen bond energies for these interactions range from -1.5 to -3.0 kcal/mol, comparable to moderate hydrogen bonds [11] [12].
The supramolecular assembly of 6-chloro-5-(2-chloroethyl)indolin-2-one is primarily governed by a combination of hydrogen bonding through the lactam NH group and halogen bonding through the chlorine substituents [4] [5]. Crystal structure analysis reveals the formation of centrosymmetric dimers through N-H···O hydrogen bonds, with an R₂²(8) ring motif commonly observed in indolin-2-one derivatives [4] [5].
The extended supramolecular architecture involves additional stabilization through Cl···Cl contacts of both Type I and Type II geometries [15]. Type I interactions occur when the Cl···Cl distance is close to the sum of van der Waals radii with C-Cl···Cl angles approaching 180°, while Type II interactions involve closer contacts with angles deviating significantly from 180° [15]. These interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties.
The formation of supramolecular networks is further enhanced by C-H···Cl hydrogen bonds, where aromatic and aliphatic hydrogen atoms interact with the chlorine substituents [4] [5]. These weak interactions, with bond energies ranging from -0.5 to -1.2 kcal/mol, provide additional stabilization and contribute to the directionality of the supramolecular assembly [12].
The quantitative structure-activity relationship analysis of 6-chloro-5-(2-chloroethyl)indolin-2-one has been conducted using various molecular descriptors to establish correlations with biological activity [9] [10]. Key descriptors include molecular weight (230.09 g/mol), lipophilicity (LogP = 2.82), topological polar surface area (29.1 Ų), and the number of hydrogen bond donors and acceptors (1 each) [16] [17].
The lipophilicity parameter shows strong correlation with membrane permeability and bioavailability, with the compound falling within the optimal range for drug-like properties according to Lipinski's Rule of Five [9] [10]. The relatively low polar surface area indicates favorable oral absorption characteristics, while the presence of both hydrogen bond donors and acceptors suggests appropriate aqueous solubility.
Electronic descriptors derived from density functional theory calculations provide additional insights into structure-activity relationships [9] [10]. The electrophilic index (0.45 eV) and nucleophilic index (0.23 eV) indicate the compound's potential for electrophilic and nucleophilic reactions, respectively. The molecular polarizability (22.3 ų) correlates with the compound's ability to participate in dispersion interactions and halogen bonding [9] [10].
Three-dimensional quantitative structure-activity relationship models have been developed to predict the biological activity of 6-chloro-5-(2-chloroethyl)indolin-2-one derivatives [9] [10]. These models incorporate both steric and electronic fields to account for the influence of molecular shape and charge distribution on biological activity.
The steric field analysis reveals that the indolin-2-one core provides an optimal scaffold for biological activity, with the chlorine substituents contributing to both steric bulk and electronic properties [9] [10]. The chloroethyl chain shows moderate flexibility, allowing for conformational adaptation to different binding sites while maintaining favorable steric interactions.
Electronic field analysis demonstrates that the electron-withdrawing nature of the chlorine substituents significantly influences the compound's reactivity and binding affinity [9] [10]. The partial charge distribution, with the carbonyl oxygen carrying a significant negative charge (-0.542 e) and the carbonyl carbon bearing a positive charge (+0.721 e), creates an electrostatic potential that favors interactions with complementary charged regions in biological targets.
The charge distribution in 6-chloro-5-(2-chloroethyl)indolin-2-one has been analyzed using both Mulliken and natural population analysis methods within the density functional theory framework [1] [6]. The results reveal significant charge polarization within the molecule, with the chlorine atoms bearing substantial negative charges (-0.185 e for Cl at position 6 and -0.167 e for the chloroethyl Cl) [1] [6].
The indolin-2-one core exhibits characteristic charge distribution patterns, with the nitrogen atom carrying a significant negative charge (-0.623 e) and the carbonyl carbon bearing a substantial positive charge (+0.721 e) [1] [6]. This charge separation creates a strong dipole moment across the lactam functionality, contributing to the compound's hydrogen bonding capabilities and overall polarity.
The aromatic carbon atoms show moderate positive charges, with C6 (+0.145 e) being more positive than C5 (+0.089 e) due to the electron-withdrawing effect of the chlorine substituent [1] [6]. The methylene carbons of the chloroethyl chain exhibit negative charges, with the α-carbon (-0.234 e) more negative than the β-carbon (-0.124 e), reflecting the inductive effect of the terminal chlorine atom.
Comprehensive interaction energy calculations have been performed to quantify the various non-covalent interactions involving 6-chloro-5-(2-chloroethyl)indolin-2-one [12] [13]. These calculations employ high-level ab initio methods, including MP2 and coupled cluster approaches, to provide accurate estimates of interaction energies.
Halogen bonding interactions involving the chlorine substituents show interaction energies ranging from -1.2 to -3.0 kcal/mol, depending on the nature of the acceptor atom and the geometric arrangement [12] [13]. Cl···O interactions with carbonyl groups represent the strongest halogen bonds, with energies approaching -3.0 kcal/mol for optimal geometries. Cl···N interactions with amine groups show slightly weaker energies (-1.2 to -2.5 kcal/mol), while Cl···π interactions with aromatic systems exhibit energies in the range of -1.0 to -2.0 kcal/mol [12].
The hydrogen bonding capability of the lactam NH group has been quantified through interaction energy calculations with various acceptor molecules [4] [5]. These calculations reveal interaction energies ranging from -3.5 to -8.0 kcal/mol, depending on the acceptor strength and geometric optimization. The combination of hydrogen bonding and halogen bonding provides a synergistic effect that enhances the overall binding affinity of the compound.
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